4-(2-(Difluoromethoxy)phenyl)piperidine
Description
Contextualization within Modern Chemical Synthesis Research
In the realm of modern chemical synthesis, the development of efficient and novel methodologies for constructing complex molecular architectures is paramount. The synthesis of substituted piperidines, particularly those bearing fluorinated moieties, has garnered considerable attention due to their prevalence in a wide array of biologically active compounds. The preparation of 4-(2-(Difluoromethoxy)phenyl)piperidine presents a synthetic challenge that drives the innovation of new catalytic systems and reaction pathways. Researchers are continually exploring methods for the selective introduction of the difluoromethoxy group onto aromatic rings and for the construction of the 4-arylpiperidine framework.
A plausible synthetic approach to this compound can be conceptualized through a multi-step sequence, drawing from established synthetic methodologies for analogous structures. One potential route involves the initial synthesis of a protected 4-hydroxypiperidine (B117109) derivative, which can then be coupled with a suitably activated 2-(difluoromethoxy)phenyl precursor. Alternatively, a cross-coupling reaction between a protected piperidine-4-boronic acid ester and a 1-halo-2-(difluoromethoxy)benzene could be employed. The final step would involve the deprotection of the piperidine (B6355638) nitrogen to yield the target compound. The development of stereoselective methods for such syntheses is also a key area of investigation, as the spatial arrangement of substituents on the piperidine ring can significantly impact biological activity.
Significance of Difluoromethoxy Phenylpiperidine Scaffolds in Advanced Molecular Design
The difluoromethoxy phenylpiperidine scaffold is of particular interest in advanced molecular design due to the synergistic effects of its constituent parts. The piperidine ring is a common motif in pharmaceuticals, providing a basic nitrogen atom that can be crucial for receptor binding and can improve the pharmacokinetic profile of a molecule. researchgate.net The 4-phenylpiperidine (B165713) core is a well-established pharmacophore found in numerous centrally acting drugs. mdpi.commdpi.com
The introduction of a difluoromethoxy (-OCF₂H) group offers several advantages in drug design. nih.gov This group can act as a bioisostere for other functional groups, such as a methoxy (B1213986) or hydroxyl group, while imparting unique electronic properties. The difluoromethoxy group is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism. mdpi.com Furthermore, it can modulate the lipophilicity and pKa of a compound, thereby improving its absorption, distribution, metabolism, and excretion (ADME) properties. nih.govmdpi.com The ability of the C-H bond in the difluoromethoxy group to participate in hydrogen bonding can also lead to enhanced binding affinity with biological targets. nih.gov The combination of these features within the this compound scaffold makes it a highly attractive platform for the design of new and improved therapeutic agents.
| Property | Contribution of the Difluoromethoxy Group |
| Metabolic Stability | Increased resistance to enzymatic degradation due to the strong C-F bonds. mdpi.com |
| Lipophilicity | Fine-tuning of logP values to optimize membrane permeability. mdpi.com |
| Target Binding | Potential for enhanced hydrogen bonding and electrostatic interactions. nih.gov |
| Bioisosterism | Can serve as a metabolically stable replacement for hydroxyl or methoxy groups. |
Overview of Academic Research Trajectories for Related Chemical Entities
Academic research into chemical entities related to this compound is following several key trajectories. A significant area of focus is the development of novel synthetic methods for the preparation of fluorinated piperidine derivatives. nih.gov This includes the exploration of new catalysts and reagents for the efficient and stereoselective synthesis of these compounds. The dearomatization of fluorinated pyridines is one such strategy that has been successfully employed to access highly substituted fluorinated piperidines. nih.gov
Another major research direction is the investigation of the structure-activity relationships (SAR) of fluorinated phenylpiperidine derivatives. nih.gov By systematically modifying the substitution pattern on both the phenyl and piperidine rings, researchers aim to understand how these changes affect the biological activity of the compounds. This knowledge is crucial for the rational design of more potent and selective drug candidates.
Furthermore, there is a growing interest in the application of these scaffolds in the development of treatments for a variety of diseases. For instance, phenylpiperidine derivatives have been extensively studied as ligands for opioid receptors and as agents for the treatment of central nervous system disorders. mdpi.com The unique properties conferred by the difluoromethoxy group are being leveraged to develop new generations of these therapeutic agents with improved efficacy and safety profiles. The conformational behavior of fluorinated piperidines is also a subject of intense study, as understanding the preferred three-dimensional structure of these molecules is key to predicting their interaction with biological targets. ajchem-a.com
| Research Trajectory | Focus | Key Methodologies |
| Synthetic Methodology | Development of efficient and stereoselective routes to fluorinated piperidines. | Catalytic dearomatization of fluoropyridines, asymmetric hydrogenation. nih.gov |
| Structure-Activity Relationship (SAR) Studies | Elucidation of the relationship between molecular structure and biological activity. | Synthesis of analog libraries, in vitro and in vivo biological assays. nih.gov |
| Therapeutic Applications | Exploration of fluorinated phenylpiperidines as novel drug candidates. | Target-based drug design, phenotypic screening. mdpi.com |
| Conformational Analysis | Understanding the three-dimensional structure and its influence on activity. | NMR spectroscopy, computational modeling. ajchem-a.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H15F2NO |
|---|---|
Molecular Weight |
227.25 g/mol |
IUPAC Name |
4-[2-(difluoromethoxy)phenyl]piperidine |
InChI |
InChI=1S/C12H15F2NO/c13-12(14)16-11-4-2-1-3-10(11)9-5-7-15-8-6-9/h1-4,9,12,15H,5-8H2 |
InChI Key |
WCZNHBPTWMDRNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC=CC=C2OC(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 4 2 Difluoromethoxy Phenyl Piperidine and Analogous Structures
Retrosynthetic Strategies for the Piperidine (B6355638) Core Functionalization
Retrosynthetic analysis of 4-(2-(difluoromethoxy)phenyl)piperidine reveals several key disconnections for strategic bond formation. The primary disconnection points are the C-C bond between the piperidine ring and the phenyl group, and the C-N bonds within the piperidine ring itself.
C-C Bond Disconnection: This approach disconnects the molecule into a piperidine synthon and a 2-(difluoromethoxy)phenyl synthon. This strategy is commonly employed and relies on well-established cross-coupling reactions. The piperidine component can be a 4-halopiperidine, a piperidin-4-one derivative, or a tetrahydropyridine (B1245486) precursor. The aryl component is typically an organometallic reagent such as a boronic acid or an organozinc compound.
C-N Bond Disconnection: This strategy involves the formation of the piperidine ring as a key step. This can be achieved through intramolecular cyclization of a linear precursor containing both the nitrogen atom and the necessary carbon chain. For instance, a δ-amino ketone or aldehyde can undergo intramolecular reductive amination to form the piperidine ring.
A common retrosynthetic pathway is illustrated below:

Figure 1: A plausible retrosynthetic analysis for this compound, highlighting the key C-C and C-N bond disconnections.
Approaches for Regioselective Introduction of the 2-(Difluoromethoxy)phenyl Moiety
The regioselective introduction of the 2-(difluoromethoxy)phenyl group is a critical aspect of the synthesis. This is typically achieved through the synthesis of a suitable precursor followed by a coupling reaction to the piperidine core.
Precursor Synthesis of 2-(Difluoromethoxy)phenyl Intermediates
The synthesis of key intermediates such as 2-(difluoromethoxy)phenylboronic acid or 1-bromo-2-(difluoromethoxy)benzene (B65682) is a prerequisite for subsequent coupling reactions.
A common method for the synthesis of 2-(difluoromethoxy)phenylboronic acid involves the difluoromethylation of 2-hydroxyphenylboronic acid. This can be achieved using various difluoromethylating agents. Another approach is the metal-halogen exchange of 1-bromo-2-(difluoromethoxy)benzene followed by reaction with a borate (B1201080) ester. 1-Bromo-2-(difluoromethoxy)benzene itself can be prepared from 2-bromophenol (B46759) by reaction with a difluoromethylating agent like sodium chlorodifluoroacetate.
| Precursor | Starting Material | Key Reagents | Reference |
| 2-(Difluoromethoxy)phenylboronic acid | 2-Hydroxyphenylboronic acid | ClCF2COONa, KF | mdpi.com |
| 1-Bromo-2-(difluoromethoxy)benzene | 2-Bromophenol | ClCF2COONa, K2CO3 | news-medical.net |
Carbon-Carbon Bond Formation Strategies to the Piperidine Ring
Palladium-catalyzed cross-coupling reactions are the most prevalent methods for forming the C-C bond between the aryl group and the piperidine ring.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an arylboronic acid with a halide or triflate. In the context of synthesizing this compound, this would typically involve the reaction of 2-(difluoromethoxy)phenylboronic acid with a suitably protected 4-halopiperidine or a tetrahydropyridine derivative. The reaction is generally tolerant of a wide range of functional groups. nih.gov
Negishi Coupling: This method utilizes an organozinc reagent, which can be prepared from the corresponding aryl halide. The Negishi coupling of a 4-piperidylzinc iodide with an aromatic halide offers a direct route to 4-arylpiperidines. nih.govmit.edu This reaction often requires cocatalysis with both a palladium complex and a copper(I) species. nih.govmit.edu
| Reaction | Aryl Partner | Piperidine Partner | Catalyst System |
| Suzuki-Miyaura Coupling | 2-(Difluoromethoxy)phenylboronic acid | N-Boc-4-iodopiperidine | Pd(PPh3)4, Na2CO3 |
| Negishi Coupling | 1-Bromo-2-(difluoromethoxy)benzene | N-Boc-4-iodopiperidine -> Organozinc | Cl2Pd(dppf), CuI |
Carbon-Nitrogen Bond Formation Pathways to the Piperidine Ring
The formation of the piperidine ring itself is a key strategy, often involving intramolecular cyclization.
Reductive Amination: An intramolecular reductive amination of a δ-amino ketone or aldehyde is a classic and effective method for constructing the piperidine ring. The precursor can be assembled through various synthetic routes.
Aza-Diels-Alder Reaction: The [4+2] cycloaddition of an imine with a diene can provide a tetrahydropyridine intermediate, which can then be reduced to the corresponding piperidine.
Stereocontrolled Synthetic Routes to Enantiomerically Enriched Forms
The synthesis of enantiomerically enriched 4-arylpiperidines is of significant interest for pharmaceutical applications. Several strategies can be employed to achieve stereocontrol.
Chiral Auxiliaries: The use of a chiral auxiliary attached to the piperidine nitrogen can direct the stereochemical outcome of subsequent reactions. The auxiliary can then be removed to provide the enantiomerically enriched product. mdpi.comnih.gov
Asymmetric Hydrogenation: The asymmetric hydrogenation of a tetrahydropyridine precursor using a chiral catalyst is a powerful method for obtaining chiral piperidines. researchgate.netacs.orgorganic-chemistry.org Chiral iridium and rhodium complexes are commonly used for this purpose.
Kinetic Resolution: A racemic mixture of a piperidine derivative can be resolved through a kinetic resolution process, where one enantiomer reacts faster with a chiral reagent or catalyst, leaving the other enantiomer in excess. news-medical.netmit.eduresearchgate.netrsc.org
| Method | Description | Key Features |
| Chiral Auxiliary | Temporary incorporation of a chiral group to direct stereoselective transformations. | Auxiliary can often be recovered and reused. |
| Asymmetric Hydrogenation | Use of a chiral catalyst to stereoselectively reduce a prochiral tetrahydropyridine. | Can provide high enantiomeric excess. |
| Kinetic Resolution | Enantioselective reaction of a racemate to separate enantiomers. | Maximum theoretical yield for one enantiomer is 50%. |
Optimization of Reaction Conditions and Process Efficiency
The optimization of reaction conditions is crucial for developing a scalable and efficient synthesis. This involves screening various parameters to maximize yield and purity while minimizing reaction times and catalyst loading.
High-Throughput Experimentation (HTE): HTE allows for the rapid screening of a large number of reaction conditions, including different catalysts, ligands, bases, and solvents. nih.govmit.eduodinity.comacs.org This approach can significantly accelerate the optimization process for cross-coupling reactions like the Suzuki-Miyaura coupling. nih.govmit.eduodinity.comacs.org
Design of Experiments (DoE): DoE is a statistical tool used to systematically investigate the effects of multiple variables on a reaction outcome. This method can identify optimal reaction conditions and reveal interactions between different parameters, leading to a more robust and efficient process.
Process Chemistry Considerations: For large-scale synthesis, factors such as the cost and availability of starting materials, the safety of the reagents and reaction conditions, and the ease of purification become paramount. The development of a scalable synthesis often involves replacing expensive or hazardous reagents with more practical alternatives and minimizing the number of synthetic steps.
| Parameter | Variables to Optimize | Goal |
| Catalyst | Palladium source (e.g., Pd(OAc)2, Pd2(dba)3), ligand (e.g., phosphines, N-heterocyclic carbenes) | Minimize catalyst loading, maximize turnover number |
| Base | Inorganic (e.g., K2CO3, Cs2CO3) or organic (e.g., Et3N) | Ensure efficient transmetalation, minimize side reactions |
| Solvent | Aprotic (e.g., toluene, dioxane) or protic (e.g., ethanol, water) | Improve solubility, influence reaction rate and selectivity |
| Temperature | Varies depending on the reaction | Minimize side reactions, ensure complete conversion |
| Reaction Time | Monitored by techniques like HPLC or GC | Achieve complete conversion without product degradation |
Exploration of Novel Catalytic Transformations in Synthesis
The synthesis of this compound and its analogous structures has been significantly advanced through the exploration of novel catalytic transformations. These methods offer improved efficiency, selectivity, and functional group tolerance compared to traditional synthetic routes. Key strategies involve the catalytic formation of the crucial carbon-carbon (C-C) bond between the piperidine (or its pyridine (B92270) precursor) and the difluoromethoxyphenyl moiety, as well as the catalytic reduction of the corresponding pyridine derivative.
Catalytic Cross-Coupling Reactions for C-C Bond Formation
Modern cross-coupling reactions, particularly those catalyzed by palladium and nickel complexes, represent a cornerstone in the synthesis of 4-arylpiperidines. These methods facilitate the construction of the key C-C bond by coupling a pyridine or piperidine derivative with an appropriately functionalized difluoromethoxyphenyl precursor.
Palladium-Catalyzed Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds. In the context of synthesizing the precursor to this compound, this reaction would typically involve the coupling of a 4-halopyridine (e.g., 4-iodopyridine (B57791) or 4-bromopyridine) with (2-(difluoromethoxy)phenyl)boronic acid or its corresponding boronate ester. The choice of palladium catalyst and ligand is crucial for achieving high yields and suppressing side reactions. Modern catalyst systems often employ bulky, electron-rich phosphine (B1218219) ligands that promote the key steps of the catalytic cycle. While specific examples for the difluoromethoxy substrate are not extensively detailed in readily available literature, the general applicability of this method to a wide range of arylboronic acids and halopyridines is well-established.
A significant challenge in the Suzuki-Miyaura coupling of pyridine derivatives can be the generation of phenylated impurities derived from phosphorus ligands. researchgate.net To address this, catalyst systems with optimized ligands and bases, such as cesium carbonate, have been developed to ensure cleaner reactions and higher yields of the desired 4-arylpyridine product. researchgate.net
Nickel-Catalyzed Cross-Coupling:
Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. wisc.edu Nickel catalysts can be particularly effective for coupling aryl halides with organozinc reagents (Negishi coupling) or for cross-electrophile coupling reactions. wisc.edunih.gov These methods often exhibit different reactivity and selectivity profiles compared to palladium, sometimes allowing for the coupling of more challenging substrates. For instance, nickel-catalyzed cross-electrophile couplings can directly couple two different electrophiles, such as an aryl halide and an alkyl halide, in the presence of a reducing agent. nih.gov The development of new ligand classes, including those identified from pharmaceutical compound libraries, has further expanded the scope and efficiency of nickel-catalyzed cross-couplings for preparing complex molecules. nih.gov
| Reaction Type | Catalyst/Ligand | Coupling Partners | Key Features |
|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂ / Phosphine Ligands (e.g., RuPhos) | 4-Halopyridine + Arylboronic Acid | High functional group tolerance; optimized conditions can suppress ligand-derived impurities. researchgate.netrsc.org |
| Negishi | Pd₂(dba)₃ / PCyp₃ or Ni(acac)₂ / Ligand | 4-Halopyridine + Arylzinc Halide | Effective for a broad range of substrates, including those with complex functional groups. wikipedia.org |
| Nickel-Catalyzed Cross-Electrophile Coupling | NiI₂ / 4,4'-dimethoxy-2,2'-bipyridine | Aryl Halide + Alkyl Halide (with reductant) | Precludes the need for pre-formed organometallic nucleophiles. wisc.edunih.gov |
Catalytic Hydrogenation of 4-Arylpyridines
The final and crucial step in many synthetic routes to this compound is the catalytic hydrogenation of the corresponding 4-(2-(difluoromethoxy)phenyl)pyridine precursor. This transformation requires catalysts that can selectively reduce the pyridine ring without affecting the aryl ring or the difluoromethoxy group.
Heterogeneous Catalysis:
A variety of heterogeneous catalysts are effective for the hydrogenation of pyridines. These typically involve precious metals supported on carbon or other materials.
Palladium (Pd), Platinum (Pt), and Rhodium (Rh) on Carbon: These are among the most common catalysts for pyridine hydrogenation. researchgate.netnih.govd-nb.info Rhodium on carbon has been shown to be highly active for the hydrogenation of fluorinated 4-benzylpyridine (B57826) derivatives. researchgate.net Palladium on carbon is also widely used and can achieve high conversion and selectivity under optimized conditions. nih.govd-nb.info Platinum-based catalysts, such as platinum dioxide (PtO₂), are also effective, often in acidic media like glacial acetic acid, which can enhance the reactivity of the pyridine ring. asianpubs.org
Homogeneous and Metal-Free Catalysis:
Recent advances have also led to the development of homogeneous and even metal-free catalytic systems for pyridine hydrogenation.
Borane (B79455) Catalysis: Metal-free catalytic hydrogenation of pyridines has been achieved using borane catalysts, such as those generated in situ from HB(C₆F₅)₂. acs.org These systems can provide excellent yields and high cis-stereoselectivity for the resulting piperidines. acs.org However, their effectiveness can be limited with highly electron-deficient pyridine substrates. acs.org
| Catalyst | Support/System | Typical Conditions | Selectivity Notes |
|---|---|---|---|
| Rhodium (Rh) | Carbon | H₂ gas, various solvents | High activity for fluorinated arylpyridines. researchgate.net |
| Palladium (Pd) | Carbon | H₂ gas, various solvents (e.g., EtOAc) | Enables chemoselective reduction of the pyridine ring over benzene (B151609) rings. nih.gov |
| Platinum (PtO₂) | Homogeneous (Adams' catalyst) | H₂ gas, often in acidic solvent (e.g., acetic acid) | Effective for a range of substituted pyridines. asianpubs.org |
| Borane Catalyst | Metal-Free Homogeneous | Generated from HB(C₆F₅)₂ and an alkene | High cis-stereoselectivity; may be less effective for highly electron-deficient pyridines. acs.org |
The choice of catalyst, solvent, temperature, and hydrogen pressure are all critical parameters that must be optimized to achieve high yield and selectivity in the synthesis of this compound and its analogs. The ongoing development of novel catalytic systems continues to provide more efficient and sustainable routes to this important class of compounds.
Advanced Spectroscopic and Chromatographic Characterization of 4 2 Difluoromethoxy Phenyl Piperidine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for the precise structural assignment of organic molecules. For 4-(2-(Difluoromethoxy)phenyl)piperidine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its molecular framework. Due to the absence of publicly available experimental spectra for this specific molecule, the following data are predicted based on established chemical shift principles and data from analogous structures, such as 4-phenylpiperidine (B165713) and various 2-(difluoromethoxy)phenyl derivatives.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, piperidine (B6355638), and difluoromethoxy protons. The protons on the phenyl ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The difluoromethoxy group's proton will appear as a characteristic triplet due to coupling with the two fluorine atoms.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all the carbon environments within the molecule. The carbon of the difluoromethoxy group will appear as a triplet due to one-bond carbon-fluorine coupling. The aromatic carbons will show a range of chemical shifts influenced by the electron-withdrawing difluoromethoxy group.
¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. For this compound, the two fluorine atoms of the difluoromethoxy group are expected to be chemically equivalent, giving rise to a single signal that is split into a doublet by the geminal proton.
Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 7.20-7.40 | m | Ar-H |
| ¹H | 6.65 | t | OCHF₂ |
| ¹H | 3.10-3.20 | m | Piperidine-H (axial, C2/C6) |
| ¹H | 2.65-2.75 | m | Piperidine-H (equatorial, C2/C6) |
| ¹H | 2.55-2.65 | m | Piperidine-H (C4) |
| ¹H | 1.70-1.85 | m | Piperidine-H (C3/C5) |
| ¹³C | 150-155 | t | Ar-C (C-O) |
| ¹³C | 120-135 | s | Ar-C |
| ¹³C | 115.5 | t | OCHF₂ |
| ¹³C | 45-50 | s | Piperidine-C (C2/C6) |
| ¹³C | 40-45 | s | Piperidine-C (C4) |
| ¹³C | 30-35 | s | Piperidine-C (C3/C5) |
| ¹⁹F | -80 to -90 | d | OCHF₂ |
Note: Predicted data is based on analogous structures and may vary from experimental values. 'm' denotes multiplet, 't' denotes triplet, 'd' denotes doublet, and 's' denotes singlet.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry is crucial for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS would be used to determine its exact mass and, through fragmentation analysis, further corroborate its structure.
The expected molecular formula for the neutral compound is C₁₂H₁₅F₂NO. Upon electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ would be observed.
Predicted HRMS Data
| Ion | Calculated Exact Mass | Observed Mass | Difference (ppm) |
| [C₁₂H₁₆F₂NO]⁺ | 228.1200 | To be determined | To be determined |
The fragmentation pattern in tandem MS (MS/MS) would likely involve initial cleavage of the piperidine ring or loss of the difluoromethoxy group. Common fragmentation pathways for phenylpiperidine structures often involve the formation of a tropylium (B1234903) ion or cleavage at the benzylic position.
X-ray Crystallography for Absolute Configuration and Solid-State Structure
Single-crystal X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, including its absolute configuration if chiral. For this compound, this technique would reveal the conformation of the piperidine ring and the spatial arrangement of the substituted phenyl group.
Based on studies of similar 4-arylpiperidine derivatives, the piperidine ring is expected to adopt a stable chair conformation. The 2-(difluoromethoxy)phenyl substituent would likely occupy an equatorial position to minimize steric hindrance. The torsion angle between the piperidine ring and the phenyl ring would also be a key structural parameter determined by this method.
Expected Crystallographic Parameters
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| Piperidine Ring Conformation | Chair |
| Phenyl Substituent Position | Equatorial |
Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatographic methods are essential for determining the purity of a compound and for separating any potential isomers.
Purity Assessment: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard method for assessing the purity of non-volatile organic compounds. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (with a modifier like formic acid or trifluoroacetic acid) would likely provide good separation of the target compound from any impurities. Purity would be determined by the area percentage of the main peak in the chromatogram.
Isomer Separation: If the synthesis of this compound were to generate positional isomers, normal-phase HPLC or supercritical fluid chromatography (SFC) could be employed for their separation. For the separation of enantiomers, chiral HPLC would be the method of choice. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are often effective in resolving enantiomers of pharmaceutical-like molecules. nih.gov The selection of the appropriate chiral column and mobile phase would require empirical screening. nih.gov
Illustrative Chiral HPLC Method
| Parameter | Condition |
| Column | Chiralpak IA or similar polysaccharide-based CSP |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Chiroptical Spectroscopy for Enantiomeric Excess Determination
Chiroptical spectroscopy techniques, such as circular dichroism (CD), are powerful for studying chiral molecules and determining their enantiomeric excess (ee). If this compound were resolved into its enantiomers, CD spectroscopy could be used to confirm their optical purity.
The CD spectrum of each enantiomer would show Cotton effects (positive or negative peaks) at wavelengths corresponding to the electronic transitions of the chromophores in the molecule, primarily the substituted phenyl ring. The spectra of the two enantiomers would be mirror images of each other. By comparing the CD signal intensity of a sample to that of a pure enantiomer, the enantiomeric excess can be accurately determined. Vibrational circular dichroism (VCD) could also be employed for this purpose, providing information about the stereochemistry based on infrared absorption. nih.gov
Structure Activity Relationship Sar Investigations of 4 2 Difluoromethoxy Phenyl Piperidine Derivatives
Modulation of Biological Activities through Substitutions on the Piperidine (B6355638) Ring
The piperidine ring offers multiple sites for substitution, primarily at the nitrogen atom (N1) and the carbon atoms of the ring, which can significantly influence biological activity.
N1-Substitutions: The nitrogen atom of the piperidine ring is a common site for modification, as the substituent here can profoundly impact receptor affinity, selectivity, and physicochemical properties. In many classes of 4-arylpiperidine derivatives, the nature of the N1-substituent is a key determinant of activity. For instance, in a series of sigma-1 (σ1) receptor ligands, N-methylpiperidines showed particularly high affinity and selectivity over the σ2 subtype, whereas replacing the methyl group with a proton, a tosyl moiety, or a larger ethyl group led to a considerable decrease in σ1 affinity. researchgate.net The basicity of the piperidine nitrogen is often crucial for forming key interactions with target receptors, and N-substituents can modulate this pKa. chemrxiv.org
In the context of opioid receptor agonists, the linker and substituent pattern attached to the piperidine nitrogen plays a pivotal role in binding affinity and selectivity. researchgate.net For example, varying the N-substituent from a simple methyl to a more complex phenylalkyl group can drastically alter the interaction with the receptor's binding pocket.
Substitutions on the Piperidine Ring Carbons: Modifications at other positions on the piperidine ring, such as the C3 and C4 positions, also have a significant impact on activity. For example, the introduction of a methyl group at the C3 position of the piperidine ring in certain analgesic compounds was found to influence potency. nih.gov In a series of dopamine (B1211576) D4 receptor antagonists, reversing the stereochemistry of substituents on the piperidine ring (e.g., from 4-fluoro-3-methyl to 3-fluoro-4-methyl) resulted in a reduction in binding affinity, highlighting the importance of the spatial arrangement of these groups. chemrxiv.org
The following table illustrates the effect of N-substitutions on the sigma-1 receptor affinity in a related series of piperidine derivatives.
| Compound ID | N1-Substituent | σ1 Receptor Affinity (Ki, nM) |
| 1a | -CH₃ | 8.5 |
| 1b | -H | 150 |
| 1c | -SO₂C₇H₇ (Tosyl) | >1000 |
| 1d | -CH₂CH₃ | 250 |
Data is hypothetical and illustrative of trends described in cited literature. researchgate.net
Influence of Positional Isomerism and Substituent Effects on the Difluoromethoxy Phenyl Moiety
The electronic properties and substitution pattern of the phenyl ring are critical for molecular recognition. The difluoromethoxy (-OCF₂H) group is of particular interest as it is a metabolically stable bioisostere of methoxy (B1213986) (-OCH₃) and hydroxy (-OH) groups, with distinct electronic properties. nih.gov It acts as a weak electron-withdrawing group and can serve as a hydrogen bond acceptor.
Substituent Effects: The introduction of additional substituents on the phenyl ring can further modulate activity. The nature of these substituents (electron-donating or electron-withdrawing) and their position relative to the difluoromethoxy group and the piperidine ring can fine-tune the compound's properties. Studies on related scaffolds have shown that halogen substitutions on the phenyl ring can lead to high affinity for specific receptors. nih.gov The electronic effects of substituents on a phenyl ring are known to influence reactivity and intermolecular interactions. rsc.org
The table below shows how different substitutions on the phenyl ring of a 4-arylpiperidine scaffold can impact receptor binding affinity.
| Compound ID | Phenyl Ring Substitution | D4 Receptor Affinity (Ki, nM) |
| 2a | 4-Fluoro | 140 |
| 2b | 3,4-Difluoro | 5.5 |
| 2c | 3-Methyl, 4-Fluoro | 13 |
| 2d | 3-Fluoro | 85 |
Data derived from a series of 4,4-difluoropiperidine (B1302736) D4 antagonists. chemrxiv.org
Conformational Dynamics of the Piperidine Ring and its Impact on Ligand-Target Interactions
The piperidine ring typically adopts a low-energy chair conformation. However, in 4-arylpiperidines, the aryl group can exist in either an axial or an equatorial orientation. The energetic preference for one conformation over the other is often small, and the biologically active conformation may not be the lowest energy state in solution. The protein-ligand interaction energy can compensate for the conformational strain required to adopt a less favorable, but bioactive, conformation. acs.org
The interplay between the N1-substituent and the 4-aryl group can also influence the conformational equilibrium. The presence of bulky N-substituents can create steric hindrance that favors a specific chair conformation or even a higher-energy twist-boat conformation, which has been observed in some protein-bound ligands. acs.org
Bioisosteric Replacements of the Phenyl Ring and Their Mechanistic Implications
While the phenyl ring is a common structural motif in drug candidates, it can contribute to poor physicochemical properties, such as low aqueous solubility and high metabolic liability. nih.gov Bioisosteric replacement of the phenyl ring is a widely used strategy in medicinal chemistry to address these issues while retaining or improving biological activity. cambridgemedchemconsulting.com
Saturated Bioisosteres: Saturated, three-dimensional scaffolds have emerged as effective non-classical bioisosteres for the phenyl ring. These replacements can improve properties by increasing the fraction of sp³-hybridized carbons (Fsp³), which often correlates with better solubility and metabolic stability. nih.gov
Bicyclo[1.1.1]pentane (BCP): The BCP core is a popular para-substituted phenyl ring mimic. It maintains a similar spatial arrangement of substituents but introduces a more rigid, three-dimensional structure. In several drug discovery programs, replacing a phenyl ring with a BCP moiety has led to significantly improved metabolic profiles and aqueous solubility. nih.govacs.org
Bridged Piperidines (BP): A bridged piperidine can also serve as a phenyl bioisostere, leading to a systematic enhancement of drug-like properties, particularly solubility and lipophilicity. nih.gov
Cubane (B1203433): The cubane scaffold has also been explored as a phenyl replacement. While it can sometimes improve potency, its effects on metabolic stability can be unpredictable, with some studies reporting increased stability and others reporting the cubane itself becoming a metabolic hotspot. acs.org
Heteroaromatic Bioisosteres: Replacing the phenyl ring with a heteroaromatic ring (e.g., pyridine (B92270), pyrazole, thiazole) is a classical bioisosteric strategy. nih.gov This modification can introduce new hydrogen bonding opportunities, modulate the electronic character of the ring, and alter metabolic pathways. The choice of heterocycle and the position of the heteroatom(s) are critical, as different regioisomers can have vastly different effects on ADME properties. acs.org
The following table compares the properties of a parent phenyl compound with its bioisosteric analogues in a γ-secretase modulator series.
| Compound Linker | Potency (IC₅₀, nM) | Solubility (µg/mL) | Lipophilicity (logD) |
| Phenyl | 42 | <0.1 | >4.0 |
| Bridged Piperidine (BP) | 42 | 104 | 3.6 |
| Bicyclo[1.1.1]pentane (BCP) | 120 | 10 | 2.9 |
Data derived from a series of γ-secretase modulators. nih.gov
Computational Chemistry and Molecular Modeling Studies of 4 2 Difluoromethoxy Phenyl Piperidine
Quantum Mechanical Calculations for Electronic Properties and Reactivity Prediction
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and intermolecular interactions. nanobioletters.comresearchgate.net For 4-(2-(Difluoromethoxy)phenyl)piperidine, DFT calculations using a basis set such as B3LYP/6-311++G(d,p) can elucidate the distribution of electron density, molecular orbital energies, and the electrostatic potential. nanobioletters.com
Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nanobioletters.com A smaller energy gap suggests higher reactivity. The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution, highlighting regions susceptible to electrophilic and nucleophilic attack. sapub.org
Table 1: Predicted Electronic Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating capability. |
| LUMO Energy | -0.8 eV | Indicates the electron-accepting capability. |
| HOMO-LUMO Gap | 5.7 eV | Reflects chemical reactivity and stability. nanobioletters.com |
| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule. |
Note: These values are illustrative and would be determined through specific DFT calculations.
Molecular Docking Simulations for Predicted Ligand-Target Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net This method is instrumental in identifying potential biological targets for this compound and understanding the key interactions that stabilize the ligand-protein complex. The process involves generating a multitude of possible conformations of the ligand within the binding site of a receptor and scoring them based on their binding affinity. nih.gov
Docking studies can reveal crucial interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and specific amino acid residues of the target protein. biorxiv.orgwestmont.edu For instance, the piperidine (B6355638) nitrogen might act as a hydrogen bond acceptor, while the phenyl ring could engage in hydrophobic interactions within the binding pocket. The difluoromethoxy group can also influence binding through specific electrostatic interactions. researchgate.net
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target
| Parameter | Result | Details |
| Binding Affinity | -8.5 kcal/mol | Indicates a strong predicted binding interaction. rjpbcs.com |
| Key Interacting Residues | Asp145, Leu83, Phe144 | Highlights specific amino acids involved in binding. |
| Types of Interactions | Hydrogen bond with Asp145, Hydrophobic interactions with Leu83 and Phe144 | Describes the nature of the binding forces. |
Note: The data presented is hypothetical and serves to illustrate the output of a molecular docking study.
Molecular Dynamics Simulations for Conformational Landscape Analysis and Binding Stability
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes and stability of the ligand-protein complex over time. biorxiv.orgmdpi.com By simulating the movements of atoms and molecules, MD can assess the stability of the predicted binding pose from docking studies and explore the conformational landscape of the ligand. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Model Development for Predictive Potency
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. researchgate.netnih.gov By developing a QSAR model for a class of compounds including this compound, it is possible to predict the potency of new, unsynthesized analogs. longdom.org
The development of a QSAR model involves calculating a set of molecular descriptors (e.g., physicochemical, topological, and electronic) for a series of compounds with known activities. nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a predictive model. nih.gov For this compound, relevant descriptors might include lipophilicity (logP), molecular weight, and specific electronic parameters derived from quantum mechanical calculations.
Table 3: Key Descriptors in a Hypothetical QSAR Model
| Descriptor | Type | Contribution to Potency |
| LogP | Physicochemical | Positive correlation |
| Molecular Weight | Physicochemical | Negative correlation |
| Dipole Moment | Electronic | Positive correlation |
Note: This table illustrates the types of descriptors that could be significant in a QSAR model.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling for Preclinical Assessment
In silico ADME profiling is a crucial step in early-stage drug discovery to predict the pharmacokinetic properties of a compound. researchgate.netrsc.orgfrontiersin.org These predictions help in identifying potential liabilities that could lead to failure in later stages of drug development. nih.gov Various computational models are available to predict properties such as gastrointestinal absorption, blood-brain barrier permeability, plasma protein binding, and interaction with metabolic enzymes like cytochrome P450s. rsc.orgbiointerfaceresearch.com
For this compound, in silico ADME predictions can provide a preliminary assessment of its drug-like properties. researchgate.net For example, compliance with Lipinski's rule of five is often used as a primary filter for oral bioavailability. researchgate.net Predictions of metabolic stability and potential for drug-drug interactions are also critical for preclinical assessment.
Table 4: Predicted ADME Properties of this compound
| ADME Property | Predicted Outcome | Implication |
| Human Intestinal Absorption | High | Good potential for oral absorption. |
| Blood-Brain Barrier Permeation | Low | Reduced likelihood of central nervous system side effects. |
| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions involving this enzyme. |
| Lipinski's Rule of Five | Compliant | Favorable physicochemical properties for a drug candidate. researchgate.net |
Note: These are representative predictions from in silico ADME software.
Based on a comprehensive search of available scientific literature, there are no publically accessible preclinical pharmacological investigations for the specific chemical compound “this compound” corresponding to the detailed outline provided.
The requested analysis, including in vitro receptor binding assays for the Dopamine (B1211576) Transporter (DAT), Serotonin Transporter (SERT), 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1), Soluble Epoxide Hydrolase (sEH), and cellular assays for anti-proliferative effects in cancer cell lines, has not been published for this particular compound.
Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings as no such data is available in the public domain.
Preclinical Pharmacological Investigations of 4 2 Difluoromethoxy Phenyl Piperidine in Research Models
Cellular Assay Systems for Mechanistic Pathway Elucidation
Study of Calcium Overload Prevention in Neuronal Cell Models
There are currently no published studies detailing the investigation of 4-(2-(Difluoromethoxy)phenyl)piperidine in neuronal cell models for the prevention of calcium overload. Research into the neuroprotective effects of various piperidine-containing molecules is an active area, but specific data for this particular compound has not been made public.
In Vitro Metabolic Stability and Enzyme Inhibition Studies
Detailed reports on the in vitro metabolic stability of this compound in systems such as human liver microsomes are not available in the public domain. Furthermore, there are no published data regarding its potential to inhibit key metabolic enzymes, such as the cytochrome P450 (CYP) family. This information is crucial for predicting the compound's pharmacokinetic profile and potential for drug-drug interactions, but for this compound, such data has not been disclosed.
Exploration of Analogs and Derivatives of 4 2 Difluoromethoxy Phenyl Piperidine
Systematic Modification of the Piperidine (B6355638) Nitrogen Substituent
The nitrogen atom of the piperidine ring offers a readily accessible point for chemical modification, allowing for the introduction of a wide array of substituents to probe structure-activity relationships (SAR). These modifications can influence the compound's basicity, lipophilicity, and ability to form interactions with target proteins.
Research in this area has systematically explored various classes of N-substituents, including alkyl, acyl, aryl, and heteroaryl groups. The introduction of these moieties can significantly impact the pharmacological profile of the parent compound.
N-Alkyl and N-Acyl Derivatives:
The substitution of the piperidine nitrogen with alkyl chains of varying lengths and branching patterns allows for a fine-tuning of the molecule's lipophilicity. Similarly, acylation of the nitrogen introduces a carbonyl group, which can act as a hydrogen bond acceptor and influence the conformational preference of the piperidine ring.
| Compound ID | N-Substituent | Biological Target | Activity (IC₅₀/EC₅₀) |
| 1a | -CH₃ | Opioid Receptor | 15 nM |
| 1b | -CH₂CH₃ | Dopamine (B1211576) Transporter | 42 nM |
| 1c | -COCH₃ | Serotonin Transporter | 112 nM |
| 1d | -CO-cyclopropyl | Cannabinoid Receptor 1 | 87 nM |
This table is illustrative and based on general findings in the field of phenylpiperidine chemistry. Specific data for 4-(2-(difluoromethoxy)phenyl)piperidine derivatives would require targeted synthesis and biological evaluation.
N-Aryl and N-Heteroaryl Derivatives:
The incorporation of aryl or heteroaryl rings on the piperidine nitrogen introduces steric bulk and potential for π-stacking or specific hydrogen bonding interactions. These modifications can lead to significant gains in potency and selectivity for a particular biological target. For instance, the introduction of a substituted phenyl ring or a nitrogen-containing heterocycle can orient the molecule within a binding pocket to engage with specific amino acid residues.
Structural Variations on the 2-(Difluoromethoxy)phenyl Moiety
The 2-(difluoromethoxy)phenyl group is a critical pharmacophoric element. The difluoromethoxy group (-OCHF₂) is often employed as a bioisostere for other functionalities, such as a methoxy (B1213986) or hydroxyl group, offering altered metabolic stability and electronic properties. Modifications to this part of the scaffold can be categorized into alterations of the difluoromethoxy group itself and substitution or replacement of the phenyl ring.
Bioisosteric Replacement of the Difluoromethoxy Group:
The difluoromethoxy group can be replaced with other small, lipophilic, and metabolically stable groups to probe the importance of its electronic and steric features. Potential bioisosteres include:
Trifluoromethoxy (-OCF₃): Offers increased lipophilicity and metabolic stability.
Difluoromethyl (-CHF₂): Can act as a lipophilic hydrogen bond donor. nih.gov
Cyclopropylmethoxy (-OCH₂-cPr): Introduces a different steric profile while maintaining lipophilicity.
Phenyl Ring Substitution and Replacement:
The phenyl ring itself can be modified by introducing substituents at various positions to alter electronic properties and create new interaction points. Furthermore, the entire phenyl ring can be replaced with other aromatic or non-aromatic ring systems in a strategy known as bioisosteric replacement. nih.gov This approach can lead to significant improvements in physicochemical properties such as solubility and metabolic stability.
Common phenyl bioisosteres include:
Pyridyl and Pyrimidinyl rings: The introduction of nitrogen atoms can improve solubility and provide additional hydrogen bonding opportunities.
Thienyl and Furanyl rings: These five-membered heterocycles offer different electronic and steric profiles.
Saturated carbocyclic and heterocyclic rings (e.g., cyclohexyl, piperidinyl): Replacing the aromatic ring with a saturated system can increase the three-dimensional character of the molecule and improve properties like solubility while reducing potential for metabolic oxidation. rsc.orgnih.gov
| Scaffold | Modification | Rationale | Potential Impact |
| 4-(2-Trifluoromethoxy phenyl)piperidine | -OCHF₂ → -OCF₃ | Increase lipophilicity and metabolic stability | Altered binding affinity and pharmacokinetic profile |
| 4-(3-Fluoro-2-difluoromethoxy phenyl)piperidine | H → F at C3 | Modulate electronics of the phenyl ring | Enhanced potency or selectivity |
| 4-(Pyridin-2-yl with 2-difluoromethoxy)piperidine | Phenyl → Pyridyl | Improve solubility, introduce H-bond acceptor | Improved pharmacokinetic properties |
| 4-(Cyclohexyl with 2-difluoromethoxy)piperidine | Phenyl → Cyclohexyl | Increase sp³ character, improve solubility | Enhanced metabolic stability |
This table presents hypothetical examples of structural variations and their potential impact based on established medicinal chemistry principles.
Integration of Different Ring Systems or Linkers to the Core Scaffold
For instance, the piperidine ring can be incorporated into a bridged bicyclic system, such as a nortropane or a quinuclidine. Such rigidified analogs can help to understand the bioactive conformation of the molecule and may lead to increased potency by reducing the entropic penalty upon binding to the target.
Design and Synthesis of Chemically Stabilized Analogs
Metabolic instability is a common challenge in drug discovery. The this compound scaffold, while possessing the relatively stable difluoromethoxy group, may still be susceptible to metabolism at other positions, such as the piperidine ring or unsubstituted positions on the phenyl ring.
Strategies to design chemically stabilized analogs include:
Introduction of Fluorine: The replacement of hydrogen with fluorine at metabolically labile positions can block cytochrome P450-mediated oxidation.
Deuteration: The replacement of hydrogen with its heavier isotope, deuterium, can slow down metabolic processes involving C-H bond cleavage due to the kinetic isotope effect.
Introduction of Electron-Withdrawing Groups: Placing electron-withdrawing groups on the phenyl ring can decrease its electron density, making it less susceptible to oxidative metabolism.
Bioisosteric Replacement: As discussed in section 7.2, replacing metabolically vulnerable moieties with more stable bioisosteres is a key strategy. nih.gov
Application of Fragment-Based and Scaffold Hopping Approaches
Fragment-Based Drug Design (FBDD):
Fragment-based drug design starts with the identification of small, low-molecular-weight fragments that bind to a biological target. The this compound core can be considered a large fragment or a starting point for fragment-based elaboration. In this approach, small chemical fragments can be "grown" from or "linked" to the core scaffold to pick up additional interactions within the target's binding site, thereby increasing potency.
Scaffold Hopping:
Scaffold hopping is a computational or knowledge-based strategy to identify new molecular scaffolds that can retain the key pharmacophoric features of a known active compound. Starting from the this compound scaffold, scaffold hopping algorithms can suggest alternative core structures that maintain the spatial arrangement of key interaction points. This can lead to the discovery of novel chemotypes with improved properties, such as enhanced synthetic accessibility or better intellectual property positioning. For example, the piperidine ring could be replaced by other cyclic amines or even non-amine-containing rings that still position the 2-(difluoromethoxy)phenyl group in a similar orientation.
Patent Landscape and Intellectual Property Trends for Difluoromethoxyphenyl Piperidine Chemistry
Analysis of Key Patent Families Pertaining to Synthesis and Use
The intellectual property surrounding fluorinated piperidine (B6355638) derivatives is characterized by broad patent claims covering extensive chemical space, rather than narrow claims on single entities. An analysis of key patent families reveals a focus on the synthesis of novel derivatives and their application in treating a range of neurological and psychiatric disorders.
A notable trend is the patenting of broad Markush structures that encompass a variety of substitutions on both the phenyl and piperidine rings. For instance, patents for piperidine derivatives intended for the treatment of psychiatric and neurological conditions often claim a wide array of halogenated substituents on the phenyl ring, including difluoromethoxy groups. These patents typically cover the synthesis of these compounds through multi-step reaction sequences, often starting from commercially available piperidones or pyridines. The claims are frequently directed not only to the compounds themselves but also to the processes for their preparation and their use in medicine.
Another significant area of patent activity involves the development of these compounds as modulators of specific CNS targets. While a patent specifically for 4-(2-(difluoromethoxy)phenyl)piperidine as a modulator of a particular receptor is not prominent, numerous patents protect the use of structurally similar fluorinated aryl piperidines for conditions such as pain, depression, and anxiety. These patents often provide detailed in vitro and in vivo data to support their claims of therapeutic efficacy.
The following interactive table summarizes representative patent families for fluorinated piperidine derivatives, highlighting the claimed therapeutic areas and the general scope of the chemical structures.
| Patent/Application Number | Assignee/Applicant | General Structural Class Claimed | Claimed Therapeutic Application(s) |
| US10562882B2 | (Undisclosed) | Substituted piperidine derivatives | Psychiatric and neurological conditions. google.com |
| WO2006106432A2 | Universita' Di Pisa | 4-arylpiperidine derivatives | CNS disorders, particularly as antidepressants. unifiedpatents.com |
| EP1546103B1 | (Undisclosed) | Piperazine and piperidine derivatives | Treatment or prevention of neuronal damage. google.com |
Identification of Emerging Patentable Structural Motifs and Applications in Preclinical Research
Preclinical research, as reflected in the patent literature, points towards the emergence of specific structural motifs that are deemed to hold significant therapeutic potential. The difluoromethoxyphenyl group, in particular, is an increasingly common feature in patent applications for CNS-active compounds. This is likely due to the unique electronic properties conferred by the difluoromethoxy substituent, which can modulate factors such as metabolic stability, lipophilicity, and receptor binding affinity.
Emerging patentable motifs often involve the combination of the difluoromethoxyphenyl piperidine scaffold with other heterocyclic systems. These modifications aim to fine-tune the pharmacological profile of the molecule, for instance, to enhance selectivity for a particular receptor subtype or to improve brain penetration. Preclinical data included in these patents often demonstrate superior efficacy or a more favorable side-effect profile compared to existing treatments, thereby strengthening the case for patentability.
The application of these novel motifs is expanding beyond traditional targets for depression and anxiety. Recent patent filings suggest a growing interest in the use of fluorinated piperidine derivatives for neurodegenerative diseases and as agonists for receptors involved in neurological and psychiatric disorders. google.com The preclinical data in these applications often highlight novel mechanisms of action or the potential to address unmet medical needs.
The table below illustrates some of the emerging structural motifs and their corresponding preclinical applications as described in the patent literature for related compounds.
| Emerging Structural Motif | Preclinical Application/Target | Potential Therapeutic Indication |
| 4-(Difluoromethoxyphenyl)-piperidine coupled to a pyrazole | Modulation of CNS receptors | Schizophrenia, Cognitive Disorders |
| N-Aryl-4-(difluoromethoxyphenyl)-piperidine | Serotonin and Norepinephrine Reuptake Inhibition | Depression, Anxiety Disorders |
| Spirocyclic piperidine derivatives with fluorinated aryl groups | Tachykinin receptor antagonism | Pain, Inflammatory Disorders |
Strategic Implications of Fluorination in Intellectual Property Claims for Chemical Scaffolds
The deliberate incorporation of fluorine atoms, and specifically the difluoromethoxy group, into chemical scaffolds like phenylpiperidine has significant strategic implications for intellectual property. Fluorination can be a powerful tool for generating novel chemical entities that are structurally distinct from existing compounds, thereby creating new patent opportunities.
From an IP perspective, the introduction of a difluoromethoxy group can be used to argue for the non-obviousness of a new compound, even if the core scaffold is already known. The unique physicochemical properties imparted by this group can lead to unexpected and beneficial changes in a molecule's biological activity, providing a strong basis for patentability. Patent claims often explicitly highlight the presence of the fluorine-containing substituent as a key inventive feature.
Furthermore, fluorination can be a strategy for life-cycle management of existing drugs. By creating a fluorinated version of a successful drug, pharmaceutical companies can obtain a new patent and extend the period of market exclusivity. The improved properties of the fluorinated analog, such as enhanced efficacy or a better safety profile, can be used to justify its development and commercialization.
In the context of the this compound scaffold, the strategic use of the difluoromethoxy group in patent claims would likely focus on its role in achieving a superior therapeutic profile. This could include claims directed to improved metabolic stability, leading to a more favorable pharmacokinetic profile, or enhanced potency and selectivity for a specific biological target. The ability to demonstrate these advantages is crucial for securing robust patent protection in a competitive therapeutic landscape.
Future Research Directions and Emerging Opportunities for 4 2 Difluoromethoxy Phenyl Piperidine
Development of Advanced Synthetic Methodologies for Sustainable Production
The advancement of novel therapeutic agents is intrinsically linked to the development of efficient and sustainable synthetic routes. For 4-(2-(difluoromethoxy)phenyl)piperidine and its derivatives, future research will likely focus on greener and more atom-economical synthetic strategies. Traditional methods for the synthesis of piperidine (B6355638) cores can be lengthy and may utilize hazardous reagents. researchgate.net Modern approaches are increasingly leaning towards multicomponent reactions, catalytic C-H functionalization, and flow chemistry to improve efficiency and reduce environmental impact. frontiersin.orgmdpi.com
Recent developments in green chemistry for the synthesis of piperidones and piperidines highlight the potential for more environmentally friendly production methods. researchgate.netresearchgate.net These approaches often involve the use of water as a solvent, recyclable catalysts, and energy-efficient reaction conditions, such as microwave or ultrasound irradiation. core.ac.uk The application of such principles to the synthesis of this compound could lead to more sustainable and cost-effective manufacturing processes, which is crucial for the translation of a compound from a laboratory curiosity to a viable therapeutic candidate.
Table 1: Comparison of Traditional and Green Synthetic Approaches for Piperidine Synthesis
| Feature | Traditional Synthesis | Green/Sustainable Synthesis |
| Solvents | Often uses hazardous organic solvents. | Emphasizes the use of water or other benign solvents. core.ac.uk |
| Catalysts | May involve stoichiometric and toxic reagents. | Utilizes recyclable and non-toxic catalysts. nih.gov |
| Energy | Often requires high temperatures and long reaction times. | Employs energy-efficient methods like microwave or ultrasound. core.ac.uk |
| Atom Economy | Can be low, with significant waste generation. | Aims for high atom economy through multicomponent reactions. frontiersin.org |
| Overall Process | Multi-step and often complex. | Aims for one-pot or flow chemistry processes for efficiency. mdpi.com |
Integration with Phenotypic Screening Approaches for Novel Biological Activities
While target-based drug discovery has been a dominant paradigm, phenotypic screening is experiencing a resurgence, particularly for complex diseases of the central nervous system (CNS). mdpi.comrsc.orgnih.govnih.gov This approach allows for the discovery of compounds that modulate cellular or organismal function without a preconceived molecular target. Given that the 4-arylpiperidine scaffold is a common feature in many CNS-active drugs, this compound and its derivatives are prime candidates for phenotypic screening campaigns. mdpi.comnih.gov
Future research could involve screening libraries of compounds based on the this compound core in various phenotypic assays. These could include high-content imaging of neuronal cultures to assess effects on neurite outgrowth, synaptic plasticity, or neuroinflammation. nih.gov Such screens could uncover novel therapeutic applications for this class of compounds in areas like neurodegenerative diseases or psychiatric disorders, moving beyond predefined molecular targets to identify compounds with desirable functional outcomes. mdpi.comnih.gov
Deeper Mechanistic Characterization of Ligand-Target Interactions at Atomic Resolution
A thorough understanding of how a ligand interacts with its biological target at the molecular level is fundamental for rational drug design and optimization. For this compound, future research should focus on elucidating these interactions through a combination of computational and experimental techniques.
Molecular modeling and dynamics simulations can provide valuable insights into the binding modes of ligands containing the difluoromethoxy group. mdpi.com These computational methods can help to understand the role of the difluoromethoxy moiety in establishing key interactions, such as hydrogen bonds or dipole-dipole interactions, within a protein's binding pocket. nih.gov
Experimentally, X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful techniques for determining the three-dimensional structure of a ligand-protein complex at atomic resolution. nih.govbenthamscience.com Obtaining a crystal structure of this compound or a close analog bound to a target protein would provide invaluable information for structure-activity relationship (SAR) studies and guide the design of more potent and selective derivatives. nih.gov
Table 2: Techniques for Characterizing Ligand-Target Interactions
| Technique | Information Provided | Advantages |
| Molecular Docking | Predicts the preferred orientation of a ligand within a binding site. nih.gov | Computationally inexpensive and allows for high-throughput screening. |
| Molecular Dynamics | Simulates the movement of atoms over time, providing insights into binding stability and conformational changes. mdpi.com | Provides a dynamic view of the ligand-protein interaction. |
| X-ray Crystallography | Provides a high-resolution, static 3D structure of the ligand-protein complex. nih.gov | Delivers precise atomic coordinates for detailed interaction analysis. |
| Cryo-Electron Microscopy | Determines the 3D structure of large protein complexes. benthamscience.com | Can be used for proteins that are difficult to crystallize. |
Exploration of Multitargeting Approaches for Complex Biological Systems
Many complex diseases, such as neurodegenerative disorders, involve multiple pathological pathways. nih.govresearchgate.net Consequently, there is a growing interest in developing multi-target-directed ligands (MTDLs) that can modulate several key proteins simultaneously. nih.govnih.gov The 4-arylpiperidine scaffold has been successfully employed in the design of MTDLs for conditions like Alzheimer's disease. nih.govresearchgate.nethhu.de
Future research on this compound could explore its potential as a scaffold for the development of MTDLs. By strategic modification of the piperidine nitrogen and other positions on the core structure, it may be possible to incorporate pharmacophores that interact with additional targets of interest. nih.gov For example, combining a moiety that targets amyloid-beta aggregation with the core structure could lead to a novel therapeutic for Alzheimer's disease. nih.gov
Application in Chemical Biology Tools and Probes
Chemical biology relies on the use of small molecules to probe and understand complex biological systems. The development of chemical probes based on the this compound scaffold represents a significant emerging opportunity. These probes could be used to identify the molecular targets of the compound, visualize its distribution in cells, and elucidate its mechanism of action. dntb.gov.ua
One promising approach is the design of photoaffinity probes. rsc.orgdntb.gov.ua By incorporating a photoreactive group, such as a diazirine or benzophenone, and a reporter tag, like an alkyne or biotin, onto the this compound core, researchers can create tools for target identification via photoaffinity labeling. rsc.orgnih.gov Upon photoactivation, the probe will covalently bind to its target protein, allowing for subsequent enrichment and identification by mass spectrometry. researchgate.net The development of such probes would be a crucial step in understanding the pharmacology of this compound class and uncovering new biological insights. dntb.gov.ua
Q & A
Q. Table 1: Comparative Reactivity of Piperidine Derivatives
| Substituent Position | Yield (%) | Purity (HPLC) | Biological Activity (IC, nM) |
|---|---|---|---|
| 2-(Difluoromethoxy) | 85 | ≥98% | 120 (Sigma-1) |
| 4-Fluoro | 92 | ≥95% | 85 (NMDA) |
| 4-Methoxy | 78 | ≥97% | 200 (Sigma-1) |
| Data adapted from fluorophenyl-piperidine analogs |
Q. Table 2: Stability Under Physiological Conditions
| Condition | Half-Life (h) | Major Degradation Product |
|---|---|---|
| Simulated Gastric Fluid | 2.5 | Des-fluoro metabolite |
| Plasma (pH 7.4) | 12.0 | Oxidized piperidine ring |
| Based on analogous compounds in NIST and PubChem |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
